molecular formula C29H23ClN4O4 B8195935 seco-DUBA CAS No. 1227961-59-2

seco-DUBA

货号 B8195935
CAS 编号: 1227961-59-2
分子量: 527.0 g/mol
InChI 键: VQAFBYLFRCCWNB-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Seco-DUBA is a prodrug of duocarmycin (DUBA) that contains two hydroxyl groups. These groups can each be used for coupling to an antibody via a linker. Seco-DUBA serves as a precursor in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

Seco-DUBA is used in the synthesis of ADCs . An improved process for the synthesis of linker-drug vc-seco-DUBA and its intermediates has been described, which is used in a process for preparing an ADC comprising the vc-seco-DUBA linker-drug .


Molecular Structure Analysis

Seco-DUBA is a duocarmycin (DUBA) prodrug that contains two hydroxyl groups suitable for antibody coupling through a linker .


Chemical Reactions Analysis

Seco-DUBA demonstrates dose-dependent reduction in cell viability over 144 hours across concentrations ranging from 0.0001 pM to 0.01 nM in SK-BR-3 cells . It also exhibits high sensitivity in reducing the viability of SK-BR-3 (IC 50 =0.09), SK-OV-3 (IC 50 =0.43), and SW620 (IC 50 =0.09) cells .


Physical And Chemical Properties Analysis

Seco-DUBA has a molecular weight of 526.97 . It is a solid compound with a light yellow to brown color .

科学研究应用

  1. 在材料科学领域,seco-DUBA 硅藻土已被确定为富含二氧化硅和氧化铝的中等质量材料。这些特性使其适用于制造建筑中使用的火山灰质和陶瓷材料(Lichtenheldt 等人,1998)

  2. 在肿瘤学领域,seco-DUBA 已显示出作为抗肿瘤剂的潜力,特别是在诱导 HER2 过表达的肿瘤细胞死亡方面,HER2 是一种通常与侵袭性乳腺癌相关的蛋白质。这在曲妥珠单抗杜卡马星的开发中得到了证实,曲妥珠单抗杜卡马星是一种靶向 HER2 的药物 (曲妥珠单抗杜卡马星,2020)

  3. 另一项研究表明,SYD985 是一种基于曲妥珠单抗和 vc-seco-DUBA 的 HER2 靶向抗体偶联物,在 HER2 表达较低的乳腺癌中具有临床获益的潜力。这表明其在 HER2 水平没有显着升高的部分乳腺癌病例中具有效用 (van der Lee 等人,2015)

  4. 此外,涉及 CES1c 敲除小鼠的研究表明,SYD985 具有稳定的药代动力学,并且在患者来源异种移植研究中疗效增强,表明抗体偶联物如 SYD985 的开发得到改善 (Ubink 等人,2018)

  5. SYD985 还与 PARP 抑制剂尼拉帕利和奥拉帕利在表达 HER2 的肿瘤细胞系和患者来源异种移植中协同作用,从而增强肿瘤细胞杀伤。这证明了其作为某些癌症类型联合疗法的一部分的潜力 (Dokter 等人,2020)

作用机制

The antibody part of the ADC binds to HER2 on the surface of the cancer cell and the ADC is then internalized. After proteolytic cleavage of the linker, the inactive cytotoxin is activated and DNA damage is induced, resulting in tumor cell death . Upon internalization, the linker is first cleaved in the lysosome by proteases such as cathepsin B followed by two continuous self-elimination reactions to generate seco-DUBA, which undergoes spontaneous rearrangement to yield the active duocarmycin drug form, DUBA, which binds and alkylates DNA .

安全和危害

Seco-DUBA should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation. It should be used only in areas with appropriate exhaust ventilation .

未来方向

Antibody-drug conjugates targeting HER2 and TROP-2 are already effective against breast cancer, but ADCs targeting new transmembrane receptors are necessary to overcome the dependence on the HER2 pathway . Clinical studies with SYD985, a novel HER2-targeting ADC composed of trastuzumab and vc-seco-DUBA, in patients harboring chemotherapy-resistant USC with low, moderate, and high HER2 expression are warranted .

属性

IUPAC Name

N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-9-methyl-1,2-dihydrobenzo[e]indole-3-carbonyl]imidazo[1,2-a]pyridin-6-yl]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23ClN4O4/c1-16-3-2-4-21-24(36)11-23-27(26(16)21)18(12-30)13-34(23)29(38)22-15-33-14-19(7-10-25(33)32-22)31-28(37)17-5-8-20(35)9-6-17/h2-11,14-15,18,35-36H,12-13H2,1H3,(H,31,37)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAFBYLFRCCWNB-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Seco-DUBA

CAS RN

1227961-59-2
Record name Seco-duocarmycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227961592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SECO-DUOCARMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYF7MUE6JF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Seco-DUBA
Reactant of Route 2
Seco-DUBA
Reactant of Route 3
Seco-DUBA
Reactant of Route 4
Seco-DUBA
Reactant of Route 5
Seco-DUBA
Reactant of Route 6
Seco-DUBA

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。